2-Methylbenzoxazole

Catalog No.
S593126
CAS No.
95-21-6
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzoxazole

CAS Number

95-21-6

Product Name

2-Methylbenzoxazole

IUPAC Name

2-methyl-1,3-benzoxazole

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI Key

DQSHFKPKFISSNM-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2O1

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

2-methylbenzoxazole

Canonical SMILES

CC1=NC2=CC=CC=C2O1

Synthesis of Functional Molecules

  • Bis-styryl dyes

    2-Methylbenzoxazole has been used as a building block in the synthesis of bis-styryl dyes, which possess interesting photophysical properties and potential applications in organic electronics and nonlinear optics. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

  • HIV-reverse transcriptase inhibitors

    Studies have explored the use of 2-methylbenzoxazole as a precursor in the synthesis of L-696,299, a compound exhibiting activity against the HIV-reverse transcriptase enzyme. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

2-Methylbenzoxazole is an organic compound with the molecular formula C₈H₇NO. It features a benzoxazole ring structure, which consists of a fused benzene and oxazole ring. This compound is characterized by its colorless to light yellow appearance and has a distinctive aromatic odor. The presence of the methyl group at the 2-position of the benzoxazole structure contributes to its unique chemical properties and reactivity. 2-Methylbenzoxazole is known for its applications in various fields, including pharmaceuticals and materials science, due to its interesting chemical behavior and biological activities .

, notably:

  • Oxidation: It can be oxidized to form benzoxazole-2-carboxylic acid, which is useful in synthetic organic chemistry .
  • Condensation Reactions: This compound can undergo condensation with aromatic aldehydes bearing acidic protons, leading to the formation of various products that are significant in synthetic pathways .
  • Cyclization: In synthetic processes, 2-methylbenzoxazole can be derived from hydroxyacetophenone through cyclization reactions facilitated by specific catalysts .

Research indicates that 2-methylbenzoxazole exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has demonstrated anti-inflammatory properties, making it a candidate for further pharmacological investigations. The compound's interaction with biological systems suggests it may influence certain metabolic pathways, although more detailed studies are required to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 2-methylbenzoxazole:

  • Cyclization of Hydroxyacetophenone: This method involves the cyclization of hydroxyacetophenone in the presence of Pluriol 400 E, yielding 2-methylbenzoxazole .
  • From Acetamidophenol: Another approach involves the drying and melting of acetamidophenol followed by cyclization to form 2-methylbenzoxazole .
  • Using N,N-Dimethylacetamide and 2-Aminophenol: This method provides a versatile route for synthesizing 2-methylbenzoxazole with various yields depending on reaction conditions .

These synthesis methods highlight the compound's versatility and accessibility in laboratory settings.

2-Methylbenzoxazole finds applications across various domains:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.
  • Material Science: The compound is utilized in creating polymers and other materials due to its unique chemical properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating diverse chemical transformations.

Studies investigating the interactions of 2-methylbenzoxazole with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been noted, which could lead to applications in catalysis or material design. Furthermore, research into its interactions with biological macromolecules is ongoing, aiming to understand its role in biological systems better .

Several compounds share structural similarities with 2-methylbenzoxazole. Here are a few notable ones:

Compound NameStructure TypeUnique Features
BenzoxazoleFused benzene and oxazoleLacks the methyl group at the 2-position
2,5-DimethylbenzoxazoleFused benzene and oxazoleContains two methyl groups at different positions
2-AminobenzothiazoleFused benzene and thiazoleContains sulfur instead of nitrogen
BenzothiazoleFused benzene and thiazoleSimilar reactivity but different heteroatoms

The uniqueness of 2-methylbenzoxazole lies in its specific methyl substitution pattern on the benzoxazole ring, influencing both its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS]
Liquid
Yellowish liquid; Roast burnt aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

133.052763847 g/mol

Monoisotopic Mass

133.052763847 g/mol

Heavy Atom Count

10

Density

1.109-1.115

Melting Point

9.5 °C

UNII

Z0P021V3TI

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (67.42%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (68.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (31.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (68.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (68.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

95-21-6

Wikipedia

2-methyl-4,5-benzo-oxazole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoxazole, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Oxazoles revisited: On the nature of binding of benzoxazole and 2-methylbenzoxazole with the zinc and palladium halides

Roderick C Jones, Maja W Chojnacka, J Wilson Quail, Michael G Gardiner, Andreas Decken, Brian F Yates, Robert A Gossage
PMID: 21210064   DOI: 10.1039/c0dt01266a

Abstract

A synthetic and structural (X-ray) investigation into the bonding modes of benzoxazole (box) and 2-methylbenzoxazole (Mebox) ligands with halide precursors of Zn and Pd has been undertaken to clarify earlier discrepancies concerning the nature of the bonding mode(s) of the two azoles. In four structurally characterised examples, all contain the title ligands in a κ(1)N bonding motif. Calculations at the density functional level (DFT) of theory (B3LYP) confirm the ground state stability of this class of coordination for several hypothetical Pd and Zn (gas phase) compounds. The attempt to obtain suitable crystalline material of PdCl(2)(box)(2) (i.e., 5) leads to substantial complex degradation. One minor product of this process has been identified (X-ray) as the diarylformamidinato complex C(26)H(22)N(4)O(4)Pd, presumably formed via a complex combination of the decomposition products of both free box and 5.


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